molecular formula C15H17NO3 B2391857 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione CAS No. 55118-87-1

2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Cat. No. B2391857
CAS RN: 55118-87-1
M. Wt: 259.305
InChI Key: QSZRPVISCJIQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione” is a chemical compound with the molecular formula C15H17NO3. It is also known as Diethyl 2-[(4-hydroxyanilino)methylidene]malonate .


Molecular Structure Analysis

The molecular structure of this compound has been studied using crystallography . The structure parameters include a cell volume of 1424.5 ± 0.2 Å^3, a cell temperature of 296 ± 2 K, and an ambient diffraction temperature of 296 ± 2 K .


Chemical Reactions Analysis

This compound has been studied for its potential as a small molecule inhibitor targeting the RPA70 subunit of Replication protein A (RPA), a major single-stranded DNA (ssDNA) binding protein essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 259.305. More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

DNA Replication Inhibition

HAMNO has been found to inhibit DNA replication, which is a fundamental process for cell division and growth . This property makes it a potential candidate for cancer therapeutics, as inhibiting DNA replication can prevent the rapid growth of cancer cells .

Cell Cycle Dynamics Alteration

HAMNO has been shown to alter cell cycle dynamics by impeding DNA replication and G2-to-M transition . This means it can slow down the progression of cells through the cell cycle, which could be beneficial in controlling the growth of rapidly dividing cells, such as cancer cells .

DNA Damage Response

HAMNO has been studied for its effects on the DNA damage response, particularly in cells exposed to ionizing radiation . While it has little effect on the radiation-induced DNA damage response, it does increase the fraction of chromatin-bound RPA in S-phase but not in G2-phase cells .

Double-Strand Break (DSB) Repair

HAMNO has been found to suppress DSB repair by homologous recombination . DSBs are a type of DNA damage that can lead to mutations and chromosomal abnormalities if not properly repaired, so inhibiting their repair could potentially increase the effectiveness of treatments that induce DSBs, such as radiation therapy .

RPA70 Subunit Targeting

HAMNO is one of the small molecule inhibitors that have been developed to target the RPA70 subunit . RPA70 is a part of the Replication Protein A (RPA) complex, which is essential for DNA replication and processing of DNA double-strand breaks .

Potential as a Radiosensitizer

Given its effects on DNA replication, cell cycle dynamics, and DSB repair, HAMNO is being explored for its potential as a radiosensitizer . Radiosensitizers are substances that make tumor cells more sensitive to radiation therapy, potentially improving the effectiveness of the treatment .

Mechanism of Action

Target of Action

The primary target of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the Replication Protein A (RPA) complex . RPA is the major single-stranded DNA (ssDNA) binding protein that is essential for DNA replication and processing of DNA double-strand breaks (DSBs) by homology-directed repair pathways .

Mode of Action

2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione interacts with the RPA complex, specifically targeting the RPA70 subunit . This interaction prevents RPA from binding with ssDNA and various DNA repair proteins . The compound’s action results in the inhibition of DNA replication that sustains tumor growth .

Biochemical Pathways

The compound affects multiple biochemical pathways. It induces autophagy at multiple levels by inducing autophagic flux, AMPK/mTOR pathway activation, and autophagy-related gene transcription by decreasing glycolytic function . The inhibition of RPA by 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione impairs glycolysis and increases the dependence on autophagy .

Result of Action

The result of the action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione is the enhancement of radiosensitivity and induction of autophagy in cell lines . It slows down the progression of cells through the cell cycle by dramatically decreasing DNA synthesis . It also attenuates the progression of G2-phase cells into mitosis .

Action Environment

The action of 2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione can be influenced by environmental factors such as radiation. For instance, the compound has been shown to enhance the antitumor response to radiation in nasopharyngeal carcinoma . It is also likely that other environmental factors such as pH, temperature, and the presence of other biochemicals could influence the compound’s action, efficacy, and stability.

Future Directions

The compound has potential utility as a cancer therapeutic due to its ability to inhibit DNA replication that sustains tumor growth . It has been suggested that pharmacological inhibitors that simultaneously disrupt RPA and autophagic processes could improve responsiveness to radiation in nasopharyngeal carcinoma .

properties

IUPAC Name

3-hydroxy-2-[(4-hydroxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-15(2)7-13(18)12(14(19)8-15)9-16-10-3-5-11(17)6-4-10/h3-6,9,17-18H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOKZEVVGOOGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Hydroxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.